![molecular formula C34H36F3NO13 B13402676 [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valrubicin, known chemically as N-trifluoroacetyladriamycin-14-valerate, is a chemotherapy drug primarily used to treat bladder cancer. It is a semisynthetic analog of the anthracycline doxorubicin and is administered by infusion directly into the bladder . Valrubicin was initially launched under the trade name Valstar in the United States in 1999 for intravesical therapy of Bacille Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder .
准备方法
Valrubicin is synthesized through a semisynthetic route involving the modification of doxorubicin. The process includes the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . Industrial production methods involve the use of lipase–Pluronic conjugates, which provide high activity, stability, selectivity, and reusability under mild conditions (50°C, 6–8 hours), resulting in an overall yield of 82% and a purity of 98% .
化学反应分析
Valrubicin undergoes various chemical reactions, including:
Reduction: The reduction of valrubicin can lead to the formation of reduced anthracycline derivatives.
Substitution: Valrubicin can undergo substitution reactions, particularly involving its trifluoroacetyl group.
Common reagents and conditions used in these reactions include organic solvents like methylene chloride, ethanol, methanol, and acetone . Major products formed from these reactions are primarily the metabolites mentioned above.
科学研究应用
Valrubicin has a wide range of scientific research applications:
Chemistry: Valrubicin’s unique chemical structure and reactivity make it a subject of interest in synthetic organic chemistry.
Medicine: Valrubicin is primarily used in the treatment of BCG-resistant bladder carcinoma.
作用机制
Valrubicin exerts its effects by penetrating cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . Valrubicin’s primary molecular targets are nucleic acids, and it interferes with the normal DNA breaking-resealing action of DNA topoisomerase II .
相似化合物的比较
Valrubicin is compared with other anthracyclines like doxorubicin and epirubicin. While all these compounds share a similar mechanism of action, valrubicin is unique due to its trifluoroacetyl group, which enhances its lipophilicity and allows for intravesical administration . This modification also reduces systemic toxicity, making valrubicin a safer option for bladder cancer treatment .
Similar Compounds
Doxorubicin: An anthracycline used in various cancer treatments.
Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Valrubicin’s unique chemical modifications and targeted application make it a valuable compound in cancer therapy, particularly for bladder cancer.
属性
分子式 |
C34H36F3NO13 |
|---|---|
分子量 |
723.6 g/mol |
IUPAC 名称 |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22?,27+,33-/m0/s1 |
InChI 键 |
ZOCKGBMQLCSHFP-WWJJURRESA-N |
手性 SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |
规范 SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
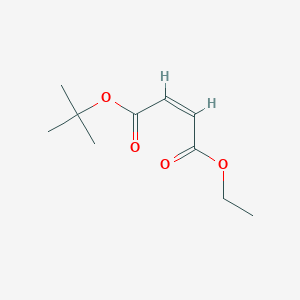
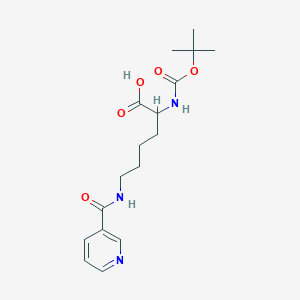

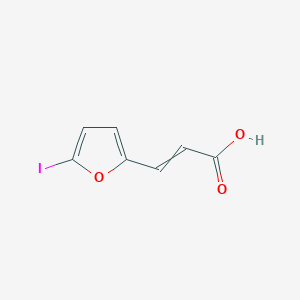
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
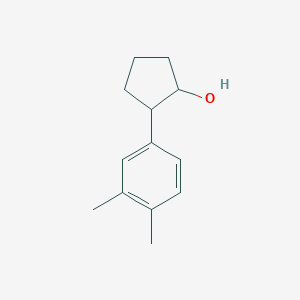
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
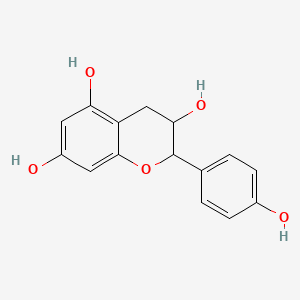
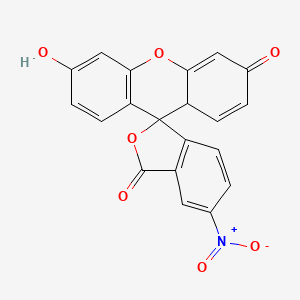

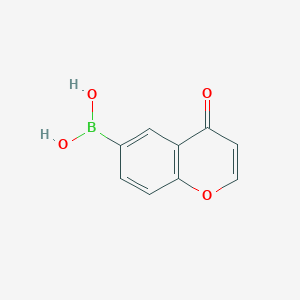
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)

